molecular formula C13H9NO3 B13163944 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid

2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid

Cat. No.: B13163944
M. Wt: 227.21 g/mol
InChI Key: HJEQVZYMTAHOLD-UHFFFAOYSA-N
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Description

2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid is an organic compound with the molecular formula C13H9NO3 It is characterized by the presence of a furan ring substituted with a cyanophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The cyanophenyl group can be reduced to form amine derivatives.

    Substitution: The acetic acid moiety can participate in esterification and amidation reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of 3-aminophenyl derivatives.

    Substitution: Formation of esters and amides of this compound.

Scientific Research Applications

2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The furan ring and cyanophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. For example, furan derivatives have been shown to exhibit antibacterial activity by targeting bacterial cell wall synthesis . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid is unique due to the presence of both the cyanophenyl group and the furan ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

2-[5-(3-cyanophenyl)furan-2-yl]acetic acid

InChI

InChI=1S/C13H9NO3/c14-8-9-2-1-3-10(6-9)12-5-4-11(17-12)7-13(15)16/h1-6H,7H2,(H,15,16)

InChI Key

HJEQVZYMTAHOLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(O2)CC(=O)O)C#N

Origin of Product

United States

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